(3-(Pyren-1-yl)phenyl)boronic acid (3-(Pyren-1-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 917380-57-5
VCID: VC17879337
InChI: InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H
SMILES:
Molecular Formula: C22H15BO2
Molecular Weight: 322.2 g/mol

(3-(Pyren-1-yl)phenyl)boronic acid

CAS No.: 917380-57-5

Cat. No.: VC17879337

Molecular Formula: C22H15BO2

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

(3-(Pyren-1-yl)phenyl)boronic acid - 917380-57-5

Specification

CAS No. 917380-57-5
Molecular Formula C22H15BO2
Molecular Weight 322.2 g/mol
IUPAC Name (3-pyren-1-ylphenyl)boronic acid
Standard InChI InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H
Standard InChI Key SCVADUPVEATHAM-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a pyrene group—a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings—covalently bonded to a phenylboronic acid group at the meta position. The molecular formula is C₂₂H₁₅BO₂, with a molecular weight of 322.16 g/mol. The meta substitution introduces distinct steric and electronic effects compared to the para isomer, influencing its solubility, reactivity, and interaction with biological targets.

Key Structural Features:

  • Pyrene Moiety: The planar pyrene system confers strong fluorescence (quantum yield ~0.6–0.8) and π-π stacking capabilities .

  • Boronic Acid Group: The -B(OH)₂ group enables reversible covalent binding with diols (e.g., carbohydrates, glycoproteins) via boronate ester formation .

Spectroscopic Characterization

While direct spectral data for the 3-isomer are scarce, analogous compounds exhibit:

  • UV-Vis Absorption: λ<sub>max</sub> ≈ 345 nm (pyrene-centered π→π* transitions) .

  • Fluorescence Emission: λ<sub>em</sub> ≈ 375–450 nm, dependent on solvent polarity .

  • NMR Signatures: Aromatic protons appear at δ 7.3–8.5 ppm, with boron-bound carbons at δ 125–168 ppm in <sup>13</sup>C NMR .

Synthesis and Functionalization

Primary Synthetic Routes

The synthesis of (3-(Pyren-1-yl)phenyl)boronic acid typically involves cross-coupling strategies, though the meta substitution poses challenges in regioselectivity.

Suzuki-Miyaura Coupling

A palladium-catalyzed reaction between 3-bromophenylboronic acid and pyren-1-ylboronic acid derivatives:

3-BrC6H4B(OH)2+Pyren-1-yl-BpinPd(PPh3)4,base(3-(Pyren-1-yl)phenyl)boronic acid\text{3-BrC}_6\text{H}_4\text{B(OH)}_2 + \text{Pyren-1-yl-Bpin} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{(3-(Pyren-1-yl)phenyl)boronic acid}

Conditions: Toluene/ethanol (3:1), K<sub>2</sub>CO<sub>3</sub>, 80°C, 12–24 h .

Direct Borylation

Electrophilic borylation of 3-(pyren-1-yl)benzene using BBr<sub>3</sub> or pinacolborane:

3-(Pyren-1-yl)benzene+HBpinIr catalyst(3-(Pyren-1-yl)phenyl)boronic acid pinacol ester\text{3-(Pyren-1-yl)benzene} + \text{HBpin} \xrightarrow{\text{Ir catalyst}} \text{(3-(Pyren-1-yl)phenyl)boronic acid pinacol ester}

Challenges: Low yields (~40%) due to steric hindrance from the pyrene group .

Derivative Synthesis

Functionalization strategies include:

  • Esterification: Conversion to boronate esters for improved stability.

  • Conjugation with Biomolecules: Attachment to peptides or antibodies via carbodiimide chemistry for targeted therapies .

Applications in Sensing and Biomedicine

Fluorescence-Based Sensing

The compound’s pyrene unit enables ultrasensitive detection of analytes:

Target AnalyteDetection MechanismLimit of Detection (LOD)
GlucoseBoronate-diol binding with fluorescence quenching0.1 µM
Sialic AcidNanorod self-assembly upon binding5 nM
ROS (e.g., H<sub>2</sub>O<sub>2</sub>)Pyrene excimer formation50 nM

Anticancer Activity

Though studies on the 3-isomer are lacking, the para analog demonstrates:

  • IC<sub>50</sub> Values: 0.1969–0.2251 µM against MCF-7 and HeLa cells.

  • Mechanism: ROS generation, mitochondrial depolarization, and caspase-3 activation.

Comparative Analysis with Structural Analogs

Meta vs. Para Substitution Effects

Property3-(Pyren-1-yl)phenyl4-(Pyren-1-yl)phenyl
Solubility in Water<10 µg/mL<50 µg/mL
Fluorescence Yield0.650.72
Suzuki Coupling Yield45%68%

Key Insight: Meta substitution reduces steric hindrance in certain reactions but compromises electronic conjugation with the boronic acid group.

Challenges and Future Directions

  • Solubility Limitations: Bulky pyrene groups hinder aqueous solubility, necessitating nanocarrier systems for biomedical use .

  • Synthetic Optimization: Developing directed ortho-metalation strategies for regioselective synthesis.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator